molecular formula C14H17ClN2O2 B1527880 N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide CAS No. 1315366-89-2

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide

Cat. No.: B1527880
CAS No.: 1315366-89-2
M. Wt: 280.75 g/mol
InChI Key: WDBJHBRZTKCLOZ-UHFFFAOYSA-N
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Description

“N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide” is a compound that belongs to the class of organic compounds known as benzamides . It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” involves the use of piperidine as a building block and reagent in synthesizing organic compounds . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzamide group attached to a piperidine ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Scientific Research Applications

Synthesis and Bioactivity

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide and its derivatives exhibit a wide range of bioactivities, showcasing their potential in scientific research applications. One of the primary areas of application is in the development of compounds with anti-acetylcholinesterase activity. For instance, derivatives of this compound have been synthesized and evaluated for their potential in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease. The introduction of bulky moieties and specific substituents has shown to dramatically enhance their activity, highlighting the compound's versatility in medicinal chemistry (Sugimoto et al., 1990).

Antimicrobial and Anticancer Applications

Research has also explored the antimicrobial properties of benzamide derivatives, including those similar to this compound. These studies have synthesized metal complexes of benzamides, demonstrating improved antimicrobial activities compared to free ligands, against a variety of bacterial strains. This suggests potential applications in combating bacterial infections and as a basis for developing new antimicrobial agents (Khatiwora et al., 2013).

In the realm of cancer research, benzamide derivatives have shown promise as selective serotonin receptor agonists, with potential applications in cancer treatment through their prokinetic properties and effects on gastrointestinal motility (Sonda et al., 2003). Moreover, compounds targeting the cannabinoid receptors, which share structural similarities with this compound, have been investigated for their therapeutic potential in treating breast cancer, highlighting the compound's applicability in developing novel anticancer strategies (Caveliers et al., 2002).

Neuropharmacological Potential

Additionally, the compound's derivatives have been studied for their neuropharmacological properties, including as delta-opioid agonists for pain management. This research indicates the potential of these compounds in developing new treatments for chronic pain conditions, showcasing their significance in neuropharmacological applications (Nozaki et al., 2012).

Future Directions

The future directions in the research and development of “N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide” and similar compounds involve further exploration of their therapeutic applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Further studies are needed to fully understand their mechanisms of action and potential uses in medicine.

Mechanism of Action

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJHBRZTKCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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